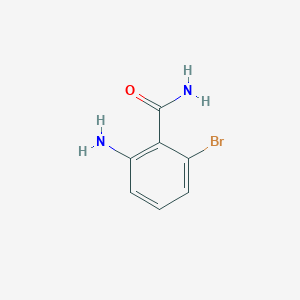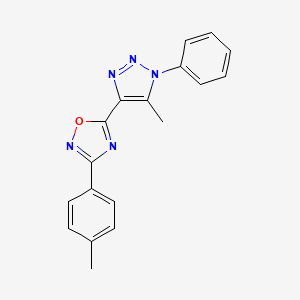
3-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups, including a phenyl group, a 1,2,3-triazole ring, and a 1,2,4-oxadiazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,3-triazole and 1,2,4-oxadiazole rings. These heterocyclic rings can be formed through various synthetic methods, such as cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the phenyl, 1,2,3-triazole, and 1,2,4-oxadiazole rings. The exact structure would depend on the positions of the methyl groups and the connectivity of the rings .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the heterocyclic rings and the electron-donating methyl groups. It could potentially undergo various types of reactions, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the heterocyclic rings and the methyl groups could affect these properties .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of 1,2,4- and 1,3,4-oxadiazoles: This compound is synthesized from 1-aryl-5-methyl-1H-1,2,3-triazole-4-carbonyl chlorides, contributing to the development of various oxadiazole derivatives (Obushak, Pokhodylo, Pidlypnyi, & Matiichuk, 2008).
- Microwave-Assisted Synthesis: Utilizing microwave-assisted synthesis techniques, this compound has been effectively synthesized, highlighting advancements in more efficient and rapid chemical synthesis methods (Dürüst & Karakuş, 2017).
Biological Activities
- Antimicrobial Properties: Derivatives of this compound have shown antimicrobial activities, indicating potential for use in fighting bacterial infections (Demirbaş, Sahin, Demirbas, Karaoglu, & Bektaş, 2010).
- Antiprotozoal Activity: Studies have shown that similar compounds have significant anti-protozoal properties, suggesting potential therapeutic applications (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).
Advanced Materials and Catalysis
- Palladium Complexes and Catalysis: This compound has been used to synthesize new ligands for palladium(II) complexes, demonstrating applications in high-turnover catalysis for Green Chemistry (Bumagin, Kletskov, Petkevich, Kolesnik, Lyakhov, Ivashkevich, Baranovsky, Kurman, & Potkin, 2018).
Potential in Drug Development
- Anticancer Evaluation: Some derivatives of this compound have been tested for their anticancer activities, suggesting a potential role in developing new cancer treatments (Yakantham, Sreenivasulu, & Raju, 2019).
- Anticonvulsive Activity: Derivatives have also been studied for anticonvulsant properties, indicating potential applications in neurological disorder treatments (Tsitsa, Papadaki-Valiraki, Siatra-Papastaikoudi, Papadopoulou-Daifoiti, & Vamvakidis, 1989).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-methylphenyl)-5-(5-methyl-1-phenyltriazol-4-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-12-8-10-14(11-9-12)17-19-18(24-21-17)16-13(2)23(22-20-16)15-6-4-3-5-7-15/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRWJPBWTKFTAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-[(2-chlorophenyl)(cyano)methyl]-N3-methylbenzene-1,3-dicarboxamide](/img/structure/B2609304.png)
![3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2609305.png)
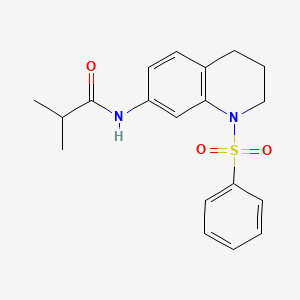

![(4-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2609308.png)
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)propanamide](/img/structure/B2609310.png)

![6-(2-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2609315.png)
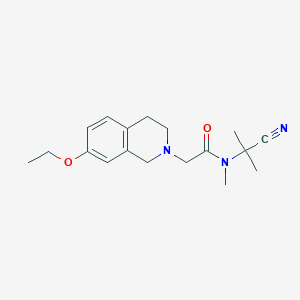
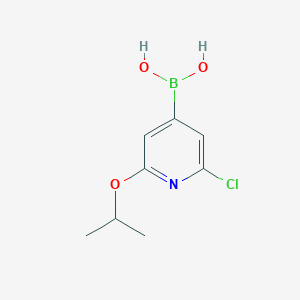
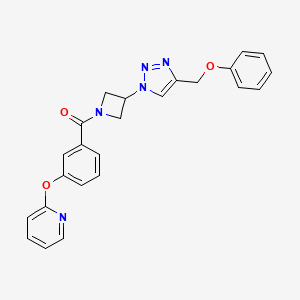

![N-(3,4-Dimethylphenyl)-4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxamide](/img/structure/B2609322.png)
